CabazitaxelN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

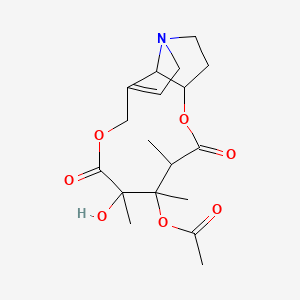

CabazitaxelN-1 is a semi-synthetic derivative of a natural taxoid. It is a microtubule inhibitor and is used as a chemotherapeutic agent. This compound is particularly known for its effectiveness in treating metastatic castration-resistant prostate cancer, especially in patients who have previously been treated with docetaxel .

準備方法

Synthetic Routes and Reaction Conditions

CabazitaxelN-1 is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. The synthesis involves multiple steps, including esterification and protection-deprotection strategies to achieve the desired chemical structure . One method involves dissolving this compound and Pluronic F127 in a mixed solvent system comprising water and 1,4-dioxane, followed by sterile filtration, lyophilization, and aqueous reconstitution of drug-loaded micelles .

Industrial Production Methods

In industrial settings, this compound is formulated for clinical use in a neat liquid surfactant, typically at a 27:1 mass ratio of Tween-80 to this compound. This formulation is designed to enhance the solubility and stability of the compound for intravenous administration .

化学反応の分析

Types of Reactions

CabazitaxelN-1 undergoes various chemical reactions, including esterification, hydrolysis, and oxidation. These reactions are crucial for modifying the compound’s structure to enhance its therapeutic properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include acetic anhydride for esterification, sodium hydroxide for hydrolysis, and hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various esterified and hydroxylated derivatives of this compound, which are evaluated for their pharmacological efficacy and stability .

科学的研究の応用

CabazitaxelN-1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying microtubule inhibition and the synthesis of taxane derivatives.

Biology: Researchers use this compound to investigate cellular processes involving microtubules, such as cell division and intracellular transport.

Medicine: this compound is primarily used in the treatment of metastatic castration-resistant prostate cancer.

作用機序

CabazitaxelN-1 exerts its effects by binding to tubulin, promoting the assembly of microtubules, and inhibiting their disassembly. This stabilization of microtubules disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis (programmed cell death). Unlike other taxanes, this compound has a poor affinity for multidrug resistance proteins, allowing it to be effective in resistant tumors .

類似化合物との比較

Similar Compounds

Paclitaxel: Another taxane used in cancer therapy, known for its microtubule-stabilizing properties.

Docetaxel: A taxane similar to CabazitaxelN-1, used in the treatment of various cancers, including breast and prostate cancer.

Uniqueness of this compound

This compound is unique due to its ability to penetrate the blood-brain barrier and its low affinity for multidrug resistance proteins. This makes it particularly effective in treating tumors that have developed resistance to other taxanes .

特性

IUPAC Name |

5-O-(4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWINQNOFPOPSDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H63NO15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)

![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)

![9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride](/img/structure/B12107185.png)